molecular formula C10H10N2O3 B8547971 Ethyl 3-methylisoxazolo[5,4-b]pyridine-5-carboxylate

Ethyl 3-methylisoxazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B8547971
M. Wt: 206.20 g/mol
InChI Key: HDKPFBFXRHDYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methylisoxazolo[5,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C10H10N2O3 and its molecular weight is 206.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 3-methyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-3-14-10(13)7-4-8-6(2)12-15-9(8)11-5-7/h4-5H,3H2,1-2H3

InChI Key

HDKPFBFXRHDYHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C1)ON=C2C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 5-amino-3-methyl-isoxazole (5.26 g) and diethyl ethoxymethylenemalonate (10.9 ml) was heated at 120° C. for 3 hrs. The mixture was cooled to room temperature. The precipitated solid was collected, washed with n-hexane and dried under high vacuum. A portion of this solid (11.37 g) was dissolved in phosphoryl chloride (55 ml), heated at reflux for 11 hrs, and then cooled to room temperature. The mixture was concentrated under reduced pressure and the residue was purified with the column chromatography (ethyl acetate:n-hexane=1:9) to give ethyl 3-methylisoxazolo[5,4-b]pyridine-5-carboxylate as a white solid. Zinc powder (2.75 g) was added to a solution of a portion of the solid (2.43 g) in acetic acid (24 ml), the mixture was stirred at 80° C. for 1.5 hrs, and then filtered. The filtrate was concentrated under reduced pressure. The residue was dissolved in a mixture of 5N NaOH (10 ml) and ethanol (10 ml), the solution was refluxed for 1.5 hrs, cooled to room temperature, and acidified with concentrated HCl. The precipitated solid was collected by the filtration, washed with water, and dried under high vacuum.
Quantity
5.26 g
Type
reactant
Reaction Step One
Quantity
10.9 mL
Type
reactant
Reaction Step One

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